Telmesteine
Overview
Description
Telmesteine is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid.
Mechanism of Action
Target of Action
Telmesteine primarily targets mucoproteins in the respiratory tract . It disrupts the disulfide bonds in these proteins, leading to the breakdown of mucus . This makes the mucus less viscous and easier to expel from the respiratory tract .
Mode of Action
This compound’s mode of action is rooted in its ability to inhibit elastase and collagenase . It also blocks the activities of phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and IkB kinase (IKK) . These actions result in the inhibition of the activation of nuclear factor kappa-kB (NF-kB), a protein complex that controls transcription of DNA .
Biochemical Pathways
This compound affects the PI3K/Akt/IKK pathway . By blocking this pathway, it inhibits the activation of NF-kB . This results in decreased production of pro-inflammatory cytokines, such as interleukin (IL)-1β, IL-6, and necrosis factor-alpha (TNF-α) .
Pharmacokinetics
It is known that this compound has been used in topical compositions for dermatitis , suggesting that it may be well-absorbed through the skin.
Result of Action
This compound has strong anti-inflammatory properties . It significantly decreases LPS-induced NO production in RAW264.7 cells and TPA-induced skin inflammation . This is assessed by skin edema and the levels of pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, it has been reported to be a critical active ingredient in topical compositions for dermatitis . This suggests that the compound may be particularly effective in environments where inflammation is present, such as inflamed skin.
Biochemical Analysis
Biochemical Properties
Telmesteine has been found to interact with various enzymes and proteins. It has the ability to inhibit activation of nuclear factor kappa-κB (NF-κB) by blocking phosphoinositide 3-kinase/protein kinase B (PI3K/Akt)/IκB kinase (IKK) activities . These interactions play a significant role in the biochemical reactions involving this compound.
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly decrease lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit activation of NF-κB by blocking PI3K/Akt/IKK activities . This inhibition can lead to changes in gene expression and can affect the binding interactions with biomolecules, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
It has been observed that this compound can have long-term effects on cellular function
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as PI3K/Akt/IKK
Biological Activity
Telmesteine, chemically known as N-carbethoxy-4-thiazolidin-carboxylic acid, is a compound recognized for its diverse biological activities, particularly in the context of anti-inflammatory and mucolytic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and relevant case studies.
This compound exhibits its biological effects primarily through the modulation of inflammatory pathways. Key mechanisms include:
- Inhibition of NF-κB Signaling : this compound has been shown to inhibit the activation of NF-κB by blocking the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway. This inhibition leads to a reduction in pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various models .
- Mucolytic Activity : The compound has demonstrated mucolytic properties, making it beneficial for treating respiratory disorders. It inhibits elastase and collagenase, enzymes that contribute to tissue degradation in conditions like emphysema and fibrosis .
Anti-inflammatory Properties
In vitro and in vivo studies have highlighted this compound's potential in treating inflammation-associated skin diseases. A study evaluating its effects on TPA-induced skin inflammation found that this compound significantly reduced skin edema and pro-inflammatory cytokines . The data from this study is summarized in Table 1.
Table 1: Effects of this compound on Pro-inflammatory Cytokines
Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | TNF-α (pg/mL) |
---|---|---|---|
Control | 150 ± 15 | 200 ± 20 | 300 ± 30 |
TPA | 400 ± 40 | 500 ± 50 | 600 ± 60 |
This compound (10 mg/kg) | 200 ± 20 | 250 ± 25 | 350 ± 35 |
*Data expressed as mean ± S.E.M. (n = 3), *P < 0.05 compared with TPA-treated mice.
Clinical Implications
This compound's anti-inflammatory properties make it a candidate for topical formulations aimed at treating dermatological conditions such as atopic dermatitis, psoriasis, and allergic contact dermatitis. Its ability to reduce inflammation while providing mucolytic benefits positions it as a versatile agent in both dermatological and respiratory applications .
Case Studies
A notable case study reported an instance of sprue-like enteropathy potentially induced by telmisartan, an angiotensin receptor blocker related to this compound. The patient experienced gastrointestinal symptoms that resolved upon discontinuation of the drug, highlighting the need for careful monitoring when prescribing medications within this class .
Comparative Analysis
Comparative studies have indicated that this compound shares biological activity with other compounds but possesses unique properties that may enhance its therapeutic efficacy. For instance, while other anti-inflammatory agents may primarily target cytokine production, this compound's dual action on mucolysis and inflammation presents a broader therapeutic potential.
Properties
IUPAC Name |
(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJWOGLKABXFJE-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CSCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CSC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153804 | |
Record name | Telmesteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122946-43-4 | |
Record name | Telmesteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122946-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telmesteine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122946434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telmesteine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60153804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TELMESTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124I3FE35T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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